molecular formula C12H11ClN4O3S B10898821 2-chloro-5-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid

2-chloro-5-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid

Cat. No.: B10898821
M. Wt: 326.76 g/mol
InChI Key: FHXGFMIENQTZED-UHFFFAOYSA-N
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Description

2-Chloro-5-({2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid is a complex organic compound that features a chlorinated benzene ring, a triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-({2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.

    Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.

    Formation of the Benzene Ring: The chlorinated benzene ring is synthesized through electrophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the triazole-sulfanyl-acetyl intermediate with the chlorinated benzene ring under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-({2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, alkoxides, typically in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-Chloro-5-({2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.

    Industry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-({2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. The triazole ring can interact with metal ions or other biomolecules, while the sulfanyl group can form covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone: Similar structure but lacks the sulfanyl and acetyl groups.

    4-(4H-1,2,4-Triazol-4-yl)benzoic Acid: Contains the triazole and benzoic acid moieties but lacks the chlorine and sulfanyl groups.

Uniqueness

2-Chloro-5-({2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the triazole ring, sulfanyl group, and acetyl group allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H11ClN4O3S

Molecular Weight

326.76 g/mol

IUPAC Name

2-chloro-5-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C12H11ClN4O3S/c1-17-6-14-16-12(17)21-5-10(18)15-7-2-3-9(13)8(4-7)11(19)20/h2-4,6H,5H2,1H3,(H,15,18)(H,19,20)

InChI Key

FHXGFMIENQTZED-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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